
5-bromo-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
Vue d'ensemble
Description
5-bromo-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H13BrN2OS and its molecular weight is 337.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photostabilization of Poly(vinyl chloride) Films
5-bromo-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide and similar thiophene derivatives have been explored for their potential in photostabilizing poly(vinyl chloride) (PVC) films. Research indicates that these materials can significantly reduce the level of photodegradation in PVC, with certain additives reducing the rate of appearance of infrared absorption bands of degradation products and the quantum yield of chain scission by substantial factors (Balakit et al., 2015).
Antitubercular Activity
Thiophene-2-carboxamide derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antitubercular activity. Some of these compounds have shown promising activity against Mycobacterium tuberculosis with lower cytotoxicity profiles, making them potential candidates for antitubercular agents (Marvadi et al., 2020).
Nonlinear Optical Properties and Electronic Structure
The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, including derivatives of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, has been explored for studying their nonlinear optical (NLO) properties and electronic structure. Through DFT calculations, various reactivity parameters were considered, such as FMOs, HOMO–LUMO energy gap, and electrophilicity index, highlighting the potential of these compounds in electronic and optical applications (Ahmad et al., 2021).
Potential Antipsychotic Agents
Heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride, including thiophene-2-carboxamide derivatives, have been evaluated as potential antipsychotic agents. These analogues demonstrated promising in vitro and in vivo activities in antagonizing the apomorphine-induced climbing response in mice, suggesting their potential use in psychiatric medication (Norman et al., 1996).
Synthesis and Evaluation in Chemical Sensors
Novel this compound derivatives have been developed as chemosensors for the selective identification of toxic ions, such as Pd2+. These compounds showed significant sensitivity and selectivity in fluorescence turn-off performances, highlighting their application in environmental monitoring and safety (Shally et al., 2020).
Antibacterial Activity
N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, related to thiophene-2-carboxamide compounds, have been synthesized and evaluated for their in vitro antibacterial activity. These compounds showed potential antimicrobial activity against various bacterial species, including strains of antibiotic-resistant E. coli (Babu et al., 2015).
Propriétés
IUPAC Name |
5-bromo-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-13-6-5-12(19-13)14(18)17-10-3-4-11-9(8-10)2-1-7-16-11/h3-6,8,16H,1-2,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBRCFYLWUIGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(S3)Br)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B1375026.png)
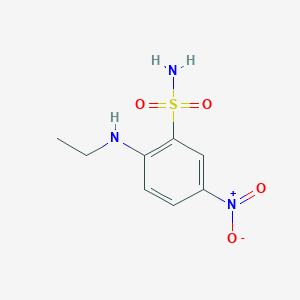
![3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1375028.png)

![tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate](/img/structure/B1375033.png)
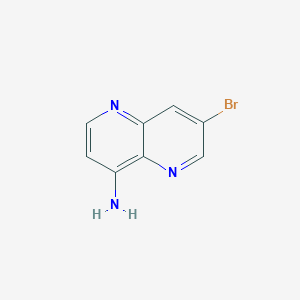

![4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid](/img/structure/B1375040.png)
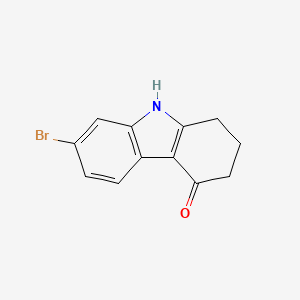
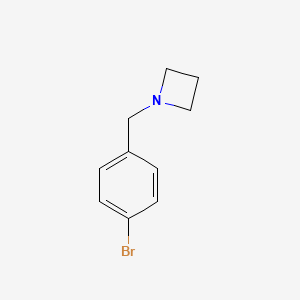
![7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1375043.png)
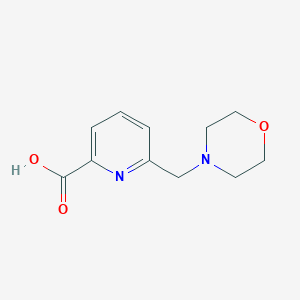
![6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B1375047.png)

